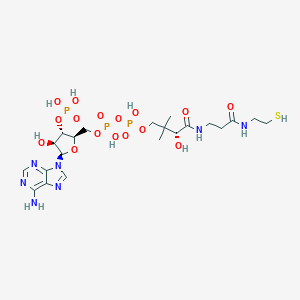

coenzyme A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Coenzyme A is a vital cofactor in enzymatic acyl transfer reactions. It plays a crucial role in the biosynthesis and oxidation of fatty acids, as well as the oxidation of pyruvate in the citric acid cycle. Discovered by Nobel laureate Fritz Lipmann in 1945, this compound is essential for various metabolic pathways in all living organisms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Coenzyme A is synthesized in vivo from pantothenate, cysteine, and adenosine triphosphate. The process involves several steps:

- Pantothenate is phosphorylated.

- It is then joined with cysteine.

- The resulting compound is decarboxylated.

- It is joined with adenosine.

- Finally, it is phosphorylated again to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves enzymatic synthesis. For example, acetyl this compound can be prepared enzymatically by reacting this compound with acetyl phosphate and phosphotransacetylase. The product is then purified by ion exchange chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Coenzyme A undergoes various types of reactions, including:

Oxidation: In the citric acid cycle, this compound participates in the oxidation of pyruvate.

Reduction: It can be reduced to form different acyl derivatives.

Substitution: this compound can form thioester bonds with acyl groups, facilitating acyl transfer reactions.

Common Reagents and Conditions:

Oxidation: Requires enzymes like pyruvate dehydrogenase.

Reduction: Involves reducing agents such as nicotinamide adenine dinucleotide phosphate.

Substitution: Utilizes acyl transferases and specific acyl donors.

Major Products:

Acetyl this compound: Formed during the oxidation of pyruvate.

Succinyl this compound: Produced in the citric acid cycle.

Aplicaciones Científicas De Investigación

Coenzyme A has extensive applications in scientific research:

Chemistry: It is used to study enzymatic reactions and metabolic pathways.

Biology: this compound is crucial for understanding cellular metabolism and energy production.

Medicine: It is involved in research on metabolic disorders, neurodegenerative diseases, and cancer.

Industry: this compound is used in the production of pharmaceuticals and as a biochemical reagent

Mecanismo De Acción

Coenzyme A functions as a carrier of acyl groups, forming thioester bonds with carbon chains of various lengths and structures. It plays a pivotal role in the citric acid cycle by transferring acetyl groups to oxaloacetate, forming citrate. This process is essential for energy production in cells. This compound also acts as an allosteric regulator in the stimulation of enzymes like pyruvate dehydrogenase .

Comparación Con Compuestos Similares

Acetyl coenzyme A: A derivative of this compound involved in the citric acid cycle.

Succinyl this compound: Another derivative participating in the citric acid cycle.

Malonyl this compound: Involved in fatty acid synthesis.

Uniqueness: this compound is unique due to its versatility in participating in both anabolic and catabolic pathways. It serves as a major carrier of activated acyl groups within cells, forming reversible thioester bonds with various carbon chains .

Propiedades

Número CAS |

85-61-0 |

|---|---|

Fórmula molecular |

C21H36N7O16P3S |

Peso molecular |

767.5 g/mol |

Nombre IUPAC |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3S)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate |

InChI |

InChI=1S/C21H36N7O16P3S/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35)/t11-,14-,15-,16-,20-/m1/s1 |

Clave InChI |

RGJOEKWQDUBAIZ-HDCXRZRFSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O |

SMILES isomérico |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@@H](C(=O)NCCC(=O)NCCS)O |

SMILES canónico |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O |

Key on ui other cas no. |

85-61-0 |

Descripción física |

White solid; [Merck Index] White powder; [Avanti Polar Lipids MSDS] |

Pictogramas |

Irritant |

Sinónimos |

CoA CoASH Coenzyme A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate](/img/structure/B160029.png)

![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B160058.png)